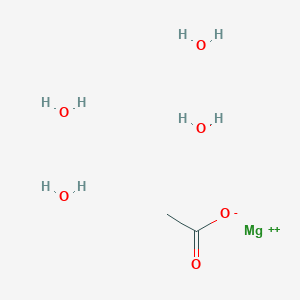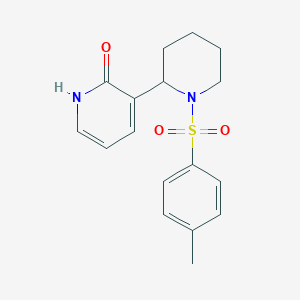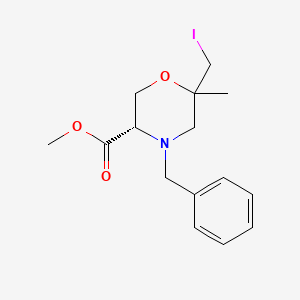
(2-Fluoro-6-methoxypyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-6-methoxypyridin-4-yl)methanol is an organic compound with the molecular formula C7H8FNO2. It is a derivative of pyridine, featuring a fluorine atom at the second position, a methoxy group at the sixth position, and a hydroxymethyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-methoxypyridin-4-yl)methanol typically involves the following steps:
Starting Material: The process begins with the selection of a suitable pyridine derivative.
Fluorination: Introduction of the fluorine atom at the second position of the pyridine ring.
Methoxylation: Introduction of the methoxy group at the sixth position.
Hydroxymethylation: Introduction of the hydroxymethyl group at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The compound can participate in substitution reactions, where the fluorine or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Formation of (2-Fluoro-6-methoxypyridin-4-yl)aldehyde or (2-Fluoro-6-methoxypyridin-4-yl)acid.
Reduction: Formation of (2-Fluoro-6-methoxypyridin-4-yl)methane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2-Fluoro-6-methoxypyridin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-Fluoro-6-methoxypyridin-4-yl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The methoxy and hydroxymethyl groups contribute to the compound’s solubility and reactivity, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
- (2-Fluoropyridin-4-yl)methanol
- (3-Fluoro-2-methoxypyridin-4-yl)methanol
- (5-Fluoro-2-methoxypyridin-4-yl)methanol
Comparison:
- Structural Differences: The position of the fluorine and methoxy groups varies among these compounds, leading to differences in their chemical and physical properties.
- Reactivity: The presence and position of the fluorine and methoxy groups influence the reactivity and stability of the compounds.
- Applications: While all these compounds have potential applications in pharmaceuticals and agrochemicals, their specific uses may vary based on their unique properties .
Properties
Molecular Formula |
C7H8FNO2 |
|---|---|
Molecular Weight |
157.14 g/mol |
IUPAC Name |
(2-fluoro-6-methoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C7H8FNO2/c1-11-7-3-5(4-10)2-6(8)9-7/h2-3,10H,4H2,1H3 |
InChI Key |
BSTWDJRPFHJZRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


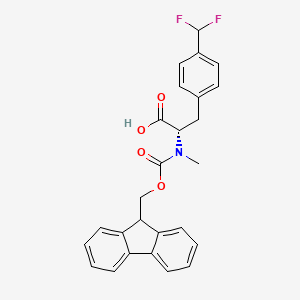

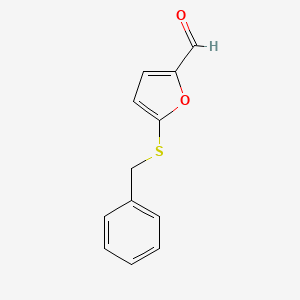
![Bis[1-amino-3-(furan-2-yl)propyl] oxalate](/img/structure/B11819039.png)
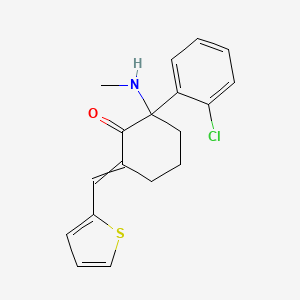
![[5-(2-Bromophenoxy)-1-(pyridin-2-ylmethylamino)pentyl] 2,2,2-trifluoroacetate](/img/structure/B11819052.png)

